molecular formula C10H11NO3 B15070367 4-Aminochroman-8-carboxylic acid

4-Aminochroman-8-carboxylic acid

Cat. No.: B15070367
M. Wt: 193.20 g/mol
InChI Key: QRJZDAQMJZIVIE-UHFFFAOYSA-N
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Description

4-Aminochroman-8-carboxylic acid is an organic compound with the molecular formula C10H11NO3. It is a derivative of chroman, featuring an amino group at the 4th position and a carboxylic acid group at the 8th position. This compound is known for its unique chemical structure, which includes a benzopyran ring system, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminochroman-8-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-aminophenol with ethyl acetoacetate followed by cyclization can yield the desired compound. Another method involves the reduction of 4-nitrochroman-8-carboxylic acid using hydrogenation techniques .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Aminochroman-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chroman derivatives, quinones, and reduced amino derivatives .

Scientific Research Applications

4-Aminochroman-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminochroman-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Aminochroman-8-carboxylic acid is unique due to its chroman ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other amino acids and carboxylic acids, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-amino-3,4-dihydro-2H-chromene-8-carboxylic acid

InChI

InChI=1S/C10H11NO3/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3,8H,4-5,11H2,(H,12,13)

InChI Key

QRJZDAQMJZIVIE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=CC=C2C(=O)O

Origin of Product

United States

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